Trequinsin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9,10-dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-14-9-15(2)23(16(3)10-14)25-22-13-19-18-12-21(30-6)20(29-5)11-17(18)7-8-27(19)24(28)26(22)4/h9-13H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMSJVMUSBZUCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2C)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
78416-81-6 (hydrochloride) | |
| Record name | Trequinsin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079855882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048458, DTXSID50861007 | |
| Record name | Trequinsin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-Dimethoxy-3-methyl-2-[(2,4,6-trimethylphenyl)imino]-2,3,6,7-tetrahydro-4H-pyrimido[6,1-a]isoquinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79855-88-2 | |
| Record name | Trequinsin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79855-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trequinsin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079855882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trequinsin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TREQUINSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/739I2958C1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Trequinsin Action
Phosphodiesterase Inhibition Dynamics
Trequinsin is recognized as a phosphodiesterase (PDE) inhibitor. wikipedia.orgwikipedia.org PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides, specifically cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating their intracellular concentrations. researchgate.net
Mechanism of cGMP-Inhibited Phosphodiesterase 3 (PDE3) Modulation
This compound is characterized as a potent inhibitor of cGMP-inhibited phosphodiesterase 3 (PDE3). benchchem.comcaymanchem.com PDE3 enzymes, including PDE3A and PDE3B, are known to hydrolyze both cAMP and cGMP with high affinity in a mutually competitive manner. researchgate.net By inhibiting PDE3, this compound prevents the breakdown of these cyclic nucleotides.
Research indicates that this compound's PDE3 inhibition is significantly more potent compared to other PDE3 inhibitors like Milrinone and Cilostazol. benchchem.com
Influence on Intracellular Cyclic Nucleotide Levels (cAMP and cGMP)
The inhibition of PDE3 by this compound leads to an increase in the intracellular concentrations of both cAMP and cGMP. benchchem.com Studies have shown that this compound can markedly and dose-dependently increase both cAMP and cGMP levels in certain cell types. nih.gov While PDE3 enzymes metabolize both cyclic nucleotides, research in human sperm exposed to this compound has specifically demonstrated a significant increase in cGMP levels. researchgate.net This suggests a complex interplay in how this compound affects cyclic nucleotide levels, potentially varying by cell type and context.
Kinetic Parameters of Enzyme Inhibition (IC50, EC50)
The potency of this compound as a PDE3 inhibitor is quantified by its half-maximal inhibitory concentration (IC50) values. This compound has demonstrated very low IC50 values for PDE3, indicating high potency. For instance, IC50 values of 0.04 nM for PDE3A and 0.03 nM for PDE3B have been reported in T84 human colonic adenocarcinoma cell lysates. caymanchem.com The half-maximal effective concentration (EC50) is used to measure the potency of a compound in eliciting a biological response. sciencesnail.com In the context of increasing intracellular calcium, this compound has shown an EC50 of 6.4 µM in human sperm. nih.gov
A comparison of IC50 values highlights this compound's potency relative to other compounds:
| Compound | Target Enzyme | IC50 |
| This compound | PDE3A | 0.04 nM |
| This compound | PDE3B | 0.03 nM |
| This compound | PDE3 | 250 pM benchchem.com |
| Milrinone | PDE3 | ~600x higher than this compound benchchem.com |
| Cilostazol | PDE3 | ~8000x higher than this compound benchchem.com |
Note: pM (picomolar) is 1000 times more potent than nM (nanomolar).
Downstream Cellular Signaling Pathway Perturbations
The changes in intracellular cyclic nucleotide levels induced by this compound lead to perturbations in various downstream cellular signaling pathways.
Modulation of Intracellular Calcium ([Ca2+]i) Homeostasis
This compound has been shown to act as an efficacious agonist of intracellular calcium ([Ca2+]i), leading to concentration-dependent increases in [Ca2+]i levels. nih.govnih.gov This modulation of calcium homeostasis is a significant downstream effect of its PDE inhibition and subsequent cyclic nucleotide elevation. benchchem.com The increase in [Ca2+]i is crucial for various cellular functions, particularly in excitable cells. nih.govfrontiersin.orgplos.org
Activation of CatSper Channels
A key downstream target influenced by this compound, particularly in sperm cells, is the CatSper channel. nih.govnih.govresearchgate.net CatSper (cation channels of sperm) are sperm-specific, pH-sensitive, and Ca2+-permeable ion channels responsible for the predominant Ca2+ entry in mammalian sperm. researchgate.net this compound has been confirmed to activate CatSper channels. nih.govnih.govresearchgate.net This activation contributes significantly to the increase in intracellular calcium observed in sperm, playing a vital role in processes like sperm hyperactivation. benchchem.comresearchgate.netresearchgate.net While the exact mechanism linking PDE inhibition, cyclic nucleotide elevation, and CatSper activation is complex, research suggests that this compound's effects on cyclic nucleotides and potentially other pathways converge to modulate CatSper activity. nih.govresearchgate.netnih.gov
Interplay with Other Signaling Molecules (e.g., Prostaglandin (B15479496) E1, Progesterone)
This compound's effects are integrated within complex cellular signaling networks, exhibiting interplay with other signaling molecules such as Prostaglandin E1 (PGE1) and progesterone (B1679170). Research, particularly in the realm of sperm physiology, indicates that this compound-induced increases in intracellular calcium ([Ca²⁺]ᵢ) can be cross-desensitized by PGE1, but notably not by progesterone nih.govresearchgate.netnih.govresearchgate.net. This suggests a degree of overlap or interaction between the signaling pathways activated by this compound and PGE1. Progesterone and PGE1 are known to influence sperm function, including the acrosome reaction, partly through their effects on calcium influx researchgate.netnih.govnih.gov. While progesterone and PGE1 alone have shown variable efficacy in inducing the acrosome reaction, the distinct pattern of cross-desensitization observed with this compound highlights specific points of convergence or divergence in their respective signaling cascades nih.govnih.gov. As a phosphodiesterase 3 (PDE3) inhibitor, this compound influences cyclic GMP (cGMP) and cyclic AMP (cAMP) levels, which are central to various signaling pathways that can be modulated by or interact with lipid mediators like prostaglandins (B1171923) and steroid hormones like progesterone rndsystems.combiorxiv.orgresearchgate.net.
Subcellular Localization and Target Interaction Dynamics
The subcellular localization of this compound and its interaction dynamics with its targets are crucial for understanding its precise cellular effects. While detailed information on the comprehensive subcellular distribution of this compound is limited in the provided search results, one study indicates that this compound can induce the nuclear accumulation of NOA1-EGFP in C2C12 cells uni-frankfurt.de. Crude subcellular fractionation in this study also showed a slight increase in nuclear localized NOA1-EGFP upon this compound treatment uni-frankfurt.de. This suggests that this compound, or its downstream effects, can influence the distribution of certain cellular proteins, potentially by affecting transport mechanisms or binding interactions within different cellular compartments uni-frankfurt.de.
This compound is recognized as a PDE3 inhibitor, and the subcellular localization of PDEs themselves is known to be compartmentalized, often through interaction with scaffold proteins researchgate.netnih.gov. This compartmentalization can lead to localized pools of cyclic nucleotides and influence the accessibility and activity of PDE inhibitors like this compound researchgate.netnih.gov. Studies on the interaction dynamics of this compound with PDE3A have provided insights into how it binds to the active site and inhibits catalytic activity researchgate.net. Furthermore, research suggests that this compound can inhibit the binding of other proteins, such as SLFN12, to PDE3A, indicating that its interaction with its primary target can also influence protein-protein interactions researchgate.net. These findings underscore the importance of considering the subcellular environment and the dynamic nature of target interactions when evaluating the full scope of this compound's cellular mechanisms.
Compound Information
| Compound Name | PubChem CID |
| This compound | 5537 |
| Prostaglandin E1 | 5280377 |
| Progesterone | 5994 |
Interactive Data Tables
Based on the research findings, here are some potential data points that could be represented in interactive tables:
Table 1: Effect of this compound on Human Sperm Hyperactivation
| Sample Type | Percentage of Samples Showing Increased Hyperactivation | Reference |
| Donor Sperm | 100% (in all donor sperm samples tested) | nih.govresearchgate.netnih.gov |
| Patient Sperm | 88% (22/25 patient samples tested) | nih.govresearchgate.netnih.gov |
Table 2: Cross-Desensitization of this compound-Induced [Ca²⁺]ᵢ Responses
| Prior Treatment | Effect on Subsequent this compound-Induced [Ca²⁺]ᵢ Response | Reference |
| PGE1 | Cross-desensitization observed | nih.govresearchgate.netnih.govresearchgate.net |
| Progesterone | No cross-desensitization observed | nih.govresearchgate.netnih.govresearchgate.net |
Note: The interactive nature of these tables would be implemented in a dynamic environment, allowing for sorting, filtering, or detailed view on click.
Synthetic Methodologies and Derivative Research for Trequinsin
General Synthetic Pathways and Chemical Transformations
The construction of the complex heterocyclic core of Trequinsin and its analogs involves multi-step synthetic sequences, allowing for systematic modifications to evaluate their biological activity.
Synthesis of the Parent Compound
The synthesis of this compound, chemically named 9,10-dimethoxy-3-methyl-2-[(2,4,6-trimethylphenyl)imino]-2,3,6,7-tetrahydro-4H-pyrimido[6,1-a]isoquinolin-4-one, has been achieved through various routes. One notable pathway involves the initial construction of a key intermediate, 9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-2,4-dione. This dione (B5365651) is then methylated, followed by thionation and subsequent reaction with mesidine (2,4,6-trimethylaniline) to yield the final this compound hydrochloride salt, also known as HL 725. nih.gov
A general synthetic scheme for this compound and its analogs starts from 3-substituted-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-2,4-diones. These intermediates are then converted into the desired 2-(arylimino)-3-alkyl derivatives. nih.gov
Table 1: Key Intermediates in this compound Synthesis
| Intermediate Name | Chemical Structure | Role in Synthesis |
| 1-Carbamoylmethylene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Starting material for the pyrimidoisoquinoline core. | |
| 9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-2,4-dione | Core heterocyclic structure, undergoes further modification. | |
| 9,10-dimethoxy-3-methyl-3,4,6,7-tetrahydro-2H-pyrimido-(6,1-a)isoquinolin-2,4-dione | N-methylated intermediate prior to thionation. | |
| 2-Thio-9,10-dimethoxy-3-methyl-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one | Thionated intermediate which reacts with arylamines. |
This table is generated based on synthetic descriptions. nih.gov
Regioselective Demethylation Techniques
The metabolism of this compound involves the demethylation of its two methoxy (B1213986) groups at positions 9 and 10. To study these metabolites, specific chemical methods for regioselective demethylation have been developed. A base-promoted demethylation using reagents like sodium ethanethiolate selectively removes the methyl group at the 9-position. acs.org This selectivity is attributed to the 9-methoxyl group being part of a more extended conjugated system compared to the 10-methoxyl group, making it more susceptible to nucleophilic attack. acs.org Conversely, acid-aided demethylation, for instance with hydrobromic acid, preferentially cleaves the methyl group at the 10-position, furnishing the corresponding 10-hydroxy metabolite. acs.org
Derivatization for Structure-Activity Relationship Studies
To understand the relationship between the chemical structure of this compound and its biological activity, various derivatives have been synthesized and evaluated. These studies have primarily focused on modifications at the 3-position of the pyrimidoisoquinoline ring system and the aryl group of the imino substituent. nih.gov
The synthesis of a series of 2-(arylimino)-3-alkyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-ones revealed that the nature of the alkyl group at the 3-position and the substitution pattern on the arylimino moiety significantly influence the compound's antihypertensive and phosphodiesterase inhibitory activity. The 2-(mesitylimino)-3-methyl analogue, this compound, was identified as a particularly potent compound. nih.gov
Table 2: Structure-Activity Relationship of this compound Analogs
| Compound | 3-Substituent (R) | Arylimino Group | Antihypertensive Activity |
| This compound (HL 725) | -CH₃ | 2,4,6-trimethylphenyl | Potent |
| Analog 1 | -H | 2,4,6-trimethylphenyl | Less active than this compound |
| Analog 2 | -C₂H₅ | 2,4,6-trimethylphenyl | Active |
| Analog 3 | -CH₃ | Phenyl | Less active than this compound |
| Analog 4 | -CH₃ | 2,6-dimethylphenyl | Active |
This table summarizes findings from the study by Lal et al. (1984), highlighting the importance of the methyl group at the 3-position and the trimethylphenyl (mesityl) group for optimal activity. nih.gov
Metabolite Identification and Biomimetic Synthesis for Research
Understanding the metabolic fate of a drug is crucial. For this compound, this has been achieved through the isolation and characterization of its major metabolites, followed by their chemical synthesis to confirm their structures and for further pharmacological evaluation.
Isolation and Characterization of Major Metabolites
Six major metabolites of this compound have been isolated and identified. acs.org The primary metabolic transformations occur at the methoxy groups and the methyl groups of the mesityl ring. The main metabolites are the 9-O-demethyl, 10-O-demethyl, and 4'-hydroxymethyl derivatives, along with combinations of these modifications. acs.org
Table 3: Major Metabolites of this compound
| Metabolite Number | Structural Modification from this compound |
| 2 | 4'-hydroxymethyl |
| 3 | 4'-carboxy |
| 4 | 9-hydroxy |
| 5 | 9-hydroxy-4'-hydroxymethyl |
| 6 | 9-hydroxy-4'-carboxy |
| 7 | 10-hydroxy |
This table is based on the identified metabolites described by Lal and de Souza (1998). acs.org
Synthetic Routes to Metabolite Analogs
A biomimetic synthesis approach has been successfully employed to prepare all six major metabolites starting from the parent this compound molecule. acs.org This strategy utilizes specific reagents to target the metabolically vulnerable centers of the this compound structure, mimicking the biological transformation pathways. acs.org
For instance, the 4'-hydroxymethyl metabolite (2) was synthesized by treating this compound with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form a complex, which upon treatment with zinc chloride in methanol (B129727) afforded the 4'-methoxymethyl derivative. Subsequent demethylation yielded the desired 4'-hydroxymethyl metabolite. acs.org The 4'-carboxy metabolite (3) was obtained through oxidation of the corresponding 4'-formyl derivative, which itself was generated from a DDQ complex of this compound. acs.org The selective demethylation techniques described in section 4.1.2 were used to synthesize the 9-hydroxy (4) and 10-hydroxy (7) metabolites. acs.org The di-substituted metabolites (5 and 6) were then synthesized from these primary metabolites. acs.org
Combinatorial Chemistry Approaches in this compound-related Researchyoutube.com
Combinatorial chemistry is a powerful strategy in drug discovery and lead optimization, enabling the rapid synthesis of a large number of different but structurally related molecules. nih.govacs.org This approach is particularly valuable in exploring the structure-activity relationships (SAR) of a lead compound like this compound by generating extensive libraries of analogues. The goal is to identify derivatives with enhanced potency, selectivity, or other desirable pharmacological properties.
The core principle of combinatorial synthesis involves systematically combining a set of chemical building blocks in all possible combinations to produce a library of compounds. nih.gov For a complex heterocyclic system like the pyrimido[6,1-a]isoquinolin-4-one scaffold of this compound, multicomponent reactions (MCRs) are an especially efficient tool. wikipedia.orgnih.gov MCRs, such as the Ugi four-component reaction (Ugi-4CR), allow for the construction of complex molecules in a single step from three or more starting materials, which is ideal for generating chemical diversity. nih.govyoutube.com
The Ugi reaction typically involves the condensation of an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acetamido carboxamide derivative. youtube.combeilstein-journals.org This reaction is highly versatile and has been widely used to create libraries of peptidomimetics and various heterocyclic compounds. nih.gov The ability to vary each of the four components allows for the creation of a vast chemical space around a central scaffold.
In the context of this compound-related research, a combinatorial approach could be employed to modify key structural features. For instance, a library of analogues could be generated by varying the substituted aniline (B41778) moiety (the 2,4,6-trimethylphenyl group in this compound) or by altering the substituents on the isoquinoline (B145761) ring system. nih.gov While specific publications detailing a full combinatorial library synthesis based on the this compound scaffold are not prevalent, the principles of MCRs like the Ugi-azide reaction can be applied to generate related tetrazole-isoquinolone hybrids, demonstrating the feasibility of this strategy for similar heterocyclic systems. nih.gov
A hypothetical combinatorial library designed to explore the SAR of the this compound scaffold is illustrated in the table below. By varying the building blocks corresponding to different parts of the final molecule, researchers can systematically investigate the impact of each substituent on the compound's biological activity.
Table 1: Hypothetical Combinatorial Library Generation for this compound Analogues
| Library Entry | Amine Component (R1) | Aldehyde Component (R2) | Isocyanide Component (R3) | Resulting Analogue Feature |
|---|---|---|---|---|
| A1B1C1 | 2,4-Dimethylaniline | Formaldehyde | tert-Butyl isocyanide | Modification of the aromatic substituent and N-alkyl group |
| A1B2C2 | 2,4-Dimethylaniline | Benzaldehyde | Cyclohexyl isocyanide | Introduction of a benzyl (B1604629) group and different N-alkyl group |
| A2B1C1 | 2,6-Diethylaniline | Formaldehyde | tert-Butyl isocyanide | Increased steric bulk on the aromatic ring |
This systematic approach allows for the efficient exploration of chemical diversity, accelerating the identification of new lead compounds derived from the this compound structure. nih.gov
Computational and Structural Biology Studies of Trequinsin
Structure-Activity Relationship (SAR) Analyses
Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that explores the relationship between the chemical structure of a molecule and its biological activity. wikipedia.orggardp.orgresearchgate.net SAR studies aim to identify the specific structural characteristics responsible for a compound's biological effect, allowing for modifications to enhance potency or alter activity. wikipedia.orggardp.org
Identification of Functional Groups Critical for Activity
Functional groups, specific atoms or groups of atoms within a molecule, play a critical role in determining a compound's chemical behavior and its interactions with biological targets, including binding affinity and solubility. researchgate.netsolubilityofthings.com While specific detailed analyses focusing solely on the critical functional groups of trequinsin for its activity are not extensively detailed in the provided search results, the general principles of SAR indicate that the arrangement and nature of functional groups within the this compound structure are key to its potent inhibition of PDE3. This compound is known as a highly potent inhibitor of cGMP-inhibited phosphodiesterase (PDE3). probes-drugs.org The importance of specific substituents and structural patterns in modulating activity is a core aspect of SAR analysis in the design of PDE inhibitors and related compounds. mdpi.comuni-wuerzburg.de
Predictive Modeling of Biological Activity
Quantitative Structure-Activity Relationship (QSAR) methods aim to build mathematical models that quantitatively predict the biological activity of compounds based on their chemical structures. researchgate.netresearchgate.net These models are valuable tools in drug discovery for predicting the effects of new chemical compounds and guiding the synthesis of desirable molecules. researchgate.netcollaborativedrug.com Predictive models have been developed for various classes of PDE inhibitors, demonstrating the applicability of these techniques in understanding and forecasting the activity of compounds targeting phosphodiesterases. researchgate.net Such modeling approaches, when applied to this compound and its analogs, can help correlate specific structural features with inhibitory potency against PDE3 isoforms and potentially predict activity against other biological targets.
Exploration of Chemical Space for Analog Design
The exploration of chemical space involves searching and analyzing collections of molecules to identify compounds with desired properties, including the design of analogs with modified structures to probe and optimize SAR. biosolveit.descispace.comresearchgate.net This process is crucial in medicinal chemistry for generating structural variants of active compounds to understand how changes in structure affect biological activity. researchgate.netresearchgate.net Techniques like "SAR by Space" utilize vast chemical spaces to identify closely related analogs of a query molecule, enabling accelerated SAR elucidation. biosolveit.de While specific details on the exploration of chemical space for this compound analog design are not provided, the general methodologies for exploring chemical space and designing analogs are well-established in the context of SAR analysis for compound optimization. scispace.comresearchgate.net
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking and ligand-protein interaction studies provide detailed insights into how a small molecule like this compound binds to its target protein, including the specific residues involved in binding and the resulting conformational changes.
Binding Affinity Predictions for PDE3 Isoforms
This compound is a potent and selective inhibitor of PDE3, which exists in two main isoforms, PDE3A and PDE3B. probes-drugs.orgnih.govresearchgate.net It has been described as an ultrapotent inhibitor of PDE3. probes-drugs.org Studies have shown that this compound inhibits PDE3A enzymatic activity with similar potency to other known PDE3 inhibitors like anagrelide (B1667380) and cilostamide. e-century.us The reported IC50 value for this compound hydrochloride against cGMP-inhibited phosphodiesterase (PDE3) is 250 pM. probes-drugs.org While this compound is a potent PDE3 inhibitor, its effects on cell growth can differ from other PDE3 inhibitors, suggesting mechanisms beyond simple enzymatic inhibition may be involved in certain cellular contexts. e-century.us Molecular docking studies, such as those performed for other PDE inhibitors, can predict the binding poses and affinities of this compound to the catalytic sites of PDE3A and PDE3B, helping to explain its potency and selectivity towards these isoforms. uni-wuerzburg.deasm.org
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) methodologies represent a computational approach fundamental to modern drug discovery and medicinal chemistry. QSAR aims to establish a mathematical relationship between the structural and physicochemical properties of a series of compounds and their observed biological activity. amazon.comdromicslabs.comwikipedia.org By quantifying structural features through molecular descriptors, QSAR models seek to predict the activity of new, untested compounds and provide insights into the structural requirements for optimal biological response. dromicslabs.comwikipedia.orgneovarsity.org This approach is particularly valuable in the study of enzyme inhibitors, such as phosphodiesterase (PDE) inhibitors, where understanding the molecular determinants of binding affinity and selectivity is crucial for rational design. researchgate.netnih.gov
This compound, known as a potent inhibitor of phosphodiesterase 3 (PDE3), has been included in various studies investigating the structure-activity relationships within series of PDE inhibitors. researchgate.netmdpi.comrndsystems.com While dedicated QSAR studies focusing solely on this compound itself may be limited in the provided search results, the compound serves as a significant reference point and a member of chemical space explored in broader QSAR analyses of PDE inhibitors. researchgate.netresearchgate.net
QSAR studies applied to PDE inhibitors, including the chemical class to which this compound belongs, often utilize a variety of computational techniques. These can range from traditional 2D and 3D QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA), to more advanced structure-based QSAR approaches that incorporate information about the target protein's binding site. researchgate.netnih.govresearchgate.net These methodologies employ different sets of molecular descriptors, which can include physicochemical properties (e.g., lipophilicity, electronic properties), topological indices, and 3D spatial descriptors that capture the shape and electrostatic potential of the molecules. amazon.comdromicslabs.comwikipedia.org
The process of developing a QSAR model typically involves:
Data Collection: Gathering a dataset of compounds with known structures and experimentally determined biological activities (e.g., IC50 values) against the target enzyme.
Molecular Representation: Computing molecular descriptors that numerically describe the structural and physicochemical properties of each compound.
Model Building: Employing statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a mathematical model that relates the descriptors to the biological activity. dromicslabs.comwikipedia.orgneovarsity.org
Model Validation: Rigorously evaluating the predictive power and robustness of the model using various statistical metrics and validation techniques, such as cross-validation and external validation sets. dromicslabs.commdpi.com
QSAR studies in the field of PDE inhibitors have provided valuable insights into the steric, electronic, and lipophilic requirements for effective binding to the enzyme active site. By analyzing the coefficients of the QSAR equations or the contour maps generated in 3D-QSAR methods, researchers can identify favorable and unfavorable structural modifications. These findings guide the synthesis of novel compounds with improved potency and selectivity. The application of QSAR methodologies to series containing or related to this compound contributes to the broader effort to understand the complex interactions between inhibitors and PDE enzymes, ultimately facilitating the design of more effective therapeutic agents.
While specific data tables from QSAR studies directly on this compound are not available in the provided context, typical data used in such analyses would include:
| Compound ID | Structure | Biological Activity (e.g., pIC50) | Descriptor 1 | Descriptor 2 | ... | Descriptor n |
| Compound 1 | (Image/SMILES) | Value | Value | Value | ... | Value |
| Compound 2 | (Image/SMILES) | Value | Value | Value | ... | Value |
| ... | ... | ... | ... | ... | ... | ... |
| This compound | (Image/SMILES) | Value | Value | Value | ... | Value |
Note: The table above is illustrative of the type of data used in QSAR studies. Specific numerical values for this compound within a particular QSAR dataset would depend on the study and the set of compounds analyzed.
This data forms the basis for statistical modeling to derive equations that describe the quantitative relationship between the molecular descriptors and the measured biological activity.
Advanced Research Methodologies and Techniques Employed
High-Throughput Screening (HTS) in Compound Identification
High-throughput screening (HTS) plays a significant role in the early stages of drug discovery and compound identification. This methodology enables the rapid screening of large libraries of chemical compounds against a specific biological target or phenotype using automated systems. evotec.combmglabtech.comlabmanager.comdrugtargetreview.com In the context of Trequinsin research, HTS has been utilized to identify compounds that exhibit desired biological activity, such as increasing intracellular calcium levels. nih.govnih.govresearchgate.net A validated HTS fluorometric intracellular calcium ([Ca²⁺]ᵢ) assay, for instance, was employed to screen a small molecule library, leading to the identification of this compound hydrochloride as a compound that increased [Ca²⁺]ᵢ. nih.govresearchgate.net HTS is designed to quickly identify "hits" from expansive compound libraries, often relying on detection methods like fluorescence measurement. labmanager.com
Electrophysiological Techniques (e.g., Patch Clamp)
Electrophysiological techniques, particularly patch clamp, are fundamental for studying the electrical properties of excitable cells and the activity of ion channels. uk.comscienceopen.commoleculardevices.com The patch clamp technique involves forming a tight seal between a glass micropipette and the cell membrane to measure ion flow. uk.commoleculardevices.com Different configurations, such as whole-cell patch clamp, allow for recording currents across the entire cell membrane. uk.commoleculardevices.com In studies investigating this compound, whole-cell patch clamp electrophysiology has been instrumental in confirming its effects on specific ion channels in human sperm. nih.govnih.govresearchgate.net Research findings using this technique have indicated that this compound activates CatSper channels and partially inhibits potassium channel activity. nih.govnih.govresearchgate.net For example, inward CatSper-mediated currents in response to this compound were assessed using patch clamp. researchgate.net
Cyclic Nucleotide Measurement Assays (e.g., ELISA, Fluorescence-based)
Cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), are crucial second messengers in various cellular signaling pathways. researchgate.netnih.govfrontiersin.org Measurement assays are employed to quantify the intracellular levels of these molecules, providing insights into the modulation of pathways regulated by phosphodiesterase enzymes, which hydrolyze cyclic nucleotides. researchgate.netnih.gov Techniques like ELISA (Enzyme-Linked Immunosorbent Assay) and fluorescence-based assays are commonly used for cyclic nucleotide measurement. researchgate.netfrontiersin.orgthermofisher.comnih.gov Research on this compound, a phosphodiesterase inhibitor, has utilized cyclic nucleotide measurement assays to demonstrate its effect on intracellular cGMP levels. nih.govnih.govresearchgate.net Studies have shown that this compound increased intracellular cGMP, consistent with its known activity as a phosphodiesterase inhibitor. nih.govnih.govresearchgate.net Fluorescence-based assays, which can be highly sensitive and selective, are particularly useful for quantifying biomolecules like cyclic nucleotides in solution. frontiersin.orgthermofisher.comnih.gov
Advanced Spectroscopic and Chromatographic Methods for Research Sample Analysis
Advanced spectroscopic and chromatographic methods are essential for the analysis, identification, and quantification of chemical compounds in research samples. Chromatography techniques, such as High-Performance Liquid Chromatography (HPLC), are used to separate components within a complex mixture based on their differential partitioning between a stationary and a mobile phase. unite.itresearchgate.netmdpi.com Spectroscopic methods, including UV spectroscopy and Mass Spectrometry (MS), are then used to identify and quantify the separated compounds based on their interaction with electromagnetic radiation or their mass-to-charge ratio. unite.itresearchgate.netmdpi.comresearchgate.netnih.gov The combination of chromatographic separation with spectroscopic detection, such as HPLC-UV or LC-MS, provides powerful tools for analyzing research samples containing this compound. researchgate.netmdpi.comresearchgate.netnih.gov Chromatographic immunoassays, which combine chromatographic principles with the specificity of antibodies, can also be used for the isolation and measurement of specific targets, employing detection methods like absorbance and fluorescence, and can be coupled with techniques like HPLC or MS. nih.gov
Preclinical Research Design and Reproducibility Considerations
Robust preclinical research design and reproducibility are critical for ensuring the reliability and translational potential of scientific findings. jpccr.eunih.govnih.govibexresearch.comtrilogywriting.com Poor experimental design and inadequate statistical analysis are significant contributors to irreproducibility in preclinical studies. jpccr.eutrilogywriting.com To enhance reproducibility, researchers emphasize the importance of detailed experimental protocols, transparent data management, and pre-specified data analysis plans. nih.govnih.gov While preclinical research, often mechanistic in nature, can face challenges in reproducibility due to numerous variables, adopting elements from the rigor of clinical trials, such as systematic archiving of study designs and objective measures, can improve the quality and reliability of findings. nih.govnih.govtrilogywriting.com Studies involving this compound, like other preclinical investigations, benefit from careful design and execution to ensure that the results are reliable and can be reproduced by other researchers.
Future Directions and Emerging Research Avenues for Trequinsin
Exploration of Novel Molecular Targets Beyond PDE3
While trequinsin is well-established as a potent PDE3 inhibitor, with inhibitory concentrations in the picomolar range for PDE3 and platelet aggregation benchchem.com, research indicates its potential interaction with other molecular targets. Studies suggest this compound may also exhibit inhibitory activity against PDE2 and PDE7, although these potential interactions warrant more thorough investigation cam.ac.uk.
Significantly, this compound has been identified as a novel agonist of CatSper channels, the principal cation channels in human sperm benchchem.comnih.govnih.govresearchgate.net. This action on CatSper channels leads to an increase in intracellular calcium ([Ca²⁺]i) and cyclic GMP (cGMP) in human sperm, contributing to improved motility and hyperactivation benchchem.comnih.govnih.govresearchgate.net. This compound's effects on sperm function also involve modulating potassium channel activity benchchem.comnih.govresearchgate.net.
Furthermore, investigations into the mechanism of action of certain cancer cell-killing compounds have revealed that PDE3A can form a complex with Schlafen family member 12 (SLFN12). This complex formation, induced by specific small molecules, leads to the activation of SLFN12 RNase activity and subsequent apoptosis, independent of PDE3A's enzymatic activity researchgate.netnih.gov. While this compound is noted to inhibit the binding of PDE3A to SLFN12 in some experimental conditions nih.gov, the broader implications of this compound's potential to influence this interaction or engage in other non-catalytic binding events with PDE3A or other proteins represent an intriguing area for future research.
Investigation of Cross-Pathway Interactions at the Cellular Level
The biological effects of this compound, particularly those mediated by increased intracellular cGMP benchchem.comnih.govresearchgate.net and calcium benchchem.comnih.govresearchgate.net, suggest potential interactions and crosstalk with various cellular signaling pathways. Investigating these cross-pathway interactions at the cellular level is crucial for a comprehensive understanding of this compound's biological roles.
In human sperm, this compound-induced [Ca²⁺]i responses were subject to cross-desensitisation by prostaglandin (B15479496) E1 (PGE1), but not by progesterone (B1679170), indicating potential interplay between this compound's effects and prostaglandin signaling pathways nih.govresearchgate.net.
The discovery of compounds that induce a complex between PDE3A and SLFN12 highlights a novel form of interaction between a phosphodiesterase and another protein, leading to downstream functional consequences like RNase activation and apoptosis researchgate.netnih.gov. While this compound's relationship with this specific complex formation needs further clarification, this finding underscores the importance of exploring how PDE inhibitors like this compound might influence protein-protein interactions and modulate signaling cascades beyond direct enzymatic inhibition.
Understanding how this compound's effects on cyclic nucleotide and calcium signaling integrate with or modulate other critical pathways, such as those involved in cell growth, differentiation, or inflammatory responses, represents a key area for future investigation. General research on cellular signaling highlights the extensive crosstalk between pathways like Wnt, NF-κB, TGFβ, and RTK signaling nih.govfrontiersin.orgmdpi.commdpi.com, providing a framework for exploring similar complex interactions in the context of this compound's actions.
Development of Advanced in vitro and in vivo Research Models
Advancing the understanding of this compound's complex pharmacology necessitates the development and application of more sophisticated research models. While traditional in vitro assays and in vivo animal models have provided valuable insights, advanced models can offer greater physiological relevance and allow for the study of this compound in more complex biological systems.
High-throughput screening (HTS) and established in vitro tests, such as fluorometric calcium assays, patch clamp electrophysiology, and computer-assisted sperm analysis (CASA), have been instrumental in identifying and characterizing this compound's effects on sperm motility and function nih.govresearchgate.net. Future research can leverage more advanced in vitro sperm models that better mimic the female reproductive tract environment.
In the realm of cardiovascular research, the development of advanced 3D models, including engineered heart tissues (EHTs) and cardiac organoids, offers promising platforms to study the effects of PDE3 inhibitors like this compound in a more physiologically relevant context than traditional 2D cell cultures d-nb.info. These models aim to replicate the complex structure and cellular heterogeneity of native heart tissue, although challenges remain in fully integrating components like immune and nervous systems d-nb.info. The development of neuro-cardiac lineages within organoids represents a step towards more comprehensive in vitro systems d-nb.info.
Applying similar advancements in 3D tissue engineering and organoid technology to other systems affected by this compound, such as airway smooth muscle or relevant cancer models, could provide deeper mechanistic insights. Furthermore, the development of more refined in vivo models that allow for tissue-specific or cell-type-specific investigation of this compound's effects would be invaluable.
Integration of Omics Data in Mechanistic Research
The integration of various omics datasets (genomics, transcriptomics, proteomics, metabolomics) holds significant potential for uncovering the intricate molecular mechanisms underlying this compound's effects and identifying novel pathways or biomarkers. This approach can provide a global view of the cellular changes induced by this compound, complementing targeted research efforts.
Multi-omics data integration can help in systematically generating mechanistic hypotheses and understanding the heterogeneity of biological responses to compounds like this compound embopress.orgnih.govjci.org. Computational methods and platforms, such as COSMOS and CARNIVAL, are being developed to integrate diverse omics datasets and build causal mechanistic models embopress.orgnih.gov. Quantitative Systems Pharmacology (QSP) platforms, informed by omics data, can also contribute to understanding drug action within complex biological networks nih.gov.
Applying omics approaches to this compound research could involve analyzing transcriptomic, proteomic, or metabolomic profiles of cells, tissues, or even sperm samples treated with this compound. Integrating these datasets could reveal comprehensive signatures of this compound's activity, identify downstream signaling cascades affected, and potentially uncover previously unrecognized biological processes modulated by the compound. This integrated approach can provide a more complete picture than relying on single-omics analyses alone.
Uncovering Broader Biological Roles in Fundamental Physiological Processes
Beyond its established role as a vasodilator and its effects on platelet aggregation via PDE3 inhibition, and its impact on sperm function, this compound's potential involvement in other fundamental physiological processes is an area ripe for exploration.
This compound's ability to increase intracellular cAMP and cGMP, key second messengers, positions it to influence a wide range of cellular functions. Research indicating this compound's effects on cell growth suppression and apoptosis in glioma cells cam.ac.uk, potentially through elevating cAMP and activating caspases, suggests a role in cell cycle control and programmed cell death pathways.
Furthermore, the investigation of this compound's effects on lung cancer cells, where PDE3 inhibition was linked to decreased M2 macrophage polarization and reduced cancer phenotypes benchchem.com, hints at potential roles in modulating immune cell function and the tumor microenvironment. Given the involvement of PDE3 and PDE4 in various inflammatory cells researchgate.net, exploring this compound's impact on immune and inflammatory responses more broadly could reveal additional biological roles.
The PDE3A-SLFN12 interaction and its link to a cell death pathway researchgate.netnih.gov suggest a potential involvement of this compound, or compounds acting through similar mechanisms, in regulating cell survival in specific contexts, particularly in cells co-expressing these proteins.
Future research should aim to systematically investigate these potential broader roles of this compound in fundamental physiological processes, utilizing the advanced models and omics integration approaches discussed previously to elucidate the underlying mechanisms.
Q & A
Q. What are the critical safety protocols for handling Trequinsin in laboratory settings?
this compound (HCl) should be stored under conditions specified by the manufacturer (e.g., room temperature, dry environment) and handled using standard laboratory precautions. While it is classified as non-hazardous under GHS, researchers should wear gloves (nitrile or equivalent) and eye protection during preparation. In case of accidental exposure, flush eyes with water for several minutes and consult medical advice if symptoms persist. Experimental protocols must adhere to institutional biosafety guidelines, particularly when used in preclinical models .
Q. How should researchers document experimental procedures involving this compound to ensure reproducibility?
Detailed methodologies must be reported in line with NIH guidelines for preclinical studies, including compound purity (≥95% by HPLC), solvent systems, and dosing regimens. Primary data (e.g., dose-response curves, chromatograms) should be included in the main manuscript or supplementary materials. For multi-step syntheses or characterization of derivatives, provide spectral data (NMR, MS) and explicit reaction conditions .
Q. What parameters are essential when formulating this compound solutions for in vitro assays?
Key parameters include solvent compatibility (e.g., DMSO for stock solutions), stability under assay conditions (pH, temperature), and avoidance of freeze-thaw cycles. For cellular assays, confirm solubility in aqueous buffers (e.g., PBS) and absence of precipitation via dynamic light scattering. Include vehicle controls to account for solvent effects on readouts .
Q. Which regulatory guidelines govern animal studies using this compound?
Animal research must comply with ARRIVE 2.0 guidelines, including ethical approval, sample size justification, and detailed reporting of anesthesia, euthanasia, and monitoring protocols. For pharmacokinetic studies, document plasma half-life, bioavailability, and tissue distribution using validated analytical methods (e.g., LC-MS/MS) .
Q. How can researchers verify the structural integrity of this compound batches?
Batch-to-batch consistency should be confirmed via orthogonal techniques:
- Purity : HPLC with UV detection (λ = 254 nm).
- Identity : FTIR or NMR comparison to reference spectra.
- Stability : Accelerated degradation studies under stress conditions (heat, light, humidity) .
Advanced Research Questions
Q. How can factorial design optimize experiments investigating this compound’s interaction effects?
A 2^k factorial design is recommended to evaluate dose-response relationships and combinatorial effects (e.g., with inhibitors of related pathways). For example, vary this compound concentration (low/high) and incubation time (short/long) to identify synergistic or antagonistic interactions. Use ANOVA to analyze main effects and interactions, with post hoc tests (e.g., Tukey’s HSD) for pairwise comparisons .
Q. What strategies resolve contradictions in this compound’s efficacy across disease models?
Systematic meta-analysis of heterogeneous data should include:
- Standardization : Normalize efficacy metrics (e.g., IC50, % inhibition) across studies.
- Covariate adjustment : Account for variables like cell line heterogeneity, assay duration, and endpoint sensitivity.
- Sensitivity analysis : Identify outliers using funnel plots or Egger’s regression .
Q. How can machine learning models predict this compound’s off-target effects?
Integrate biochemical assay data (e.g., kinase inhibition profiles) with cheminformatics tools to train neural networks. Use molecular docking simulations (AutoDock Vina, Schrödinger) to prioritize off-target candidates. Validate predictions via in vitro selectivity panels and CRISPR-based gene knockout models .
Q. What theoretical frameworks contextualize this compound’s role in signaling pathways?
Employ systems biology approaches (e.g., Boolean network modeling) to map this compound’s effects on cAMP-PKA cascades. For mechanistic studies, combine kinetic modeling (ordinary differential equations) with single-cell imaging to quantify spatiotemporal signaling dynamics .
Q. How can FAIR data principles enhance collaborative this compound research?
Adopt the FAIR framework (Findable, Accessible, Interoperable, Reusable) by:
- Metadata : Assign persistent identifiers (DOIs) to datasets via repositories like Zenodo.
- Format standardization : Use .SDF files for chemical structures and ISA-Tab for experimental workflows.
- Provenance tracking : Document data lineage using tools like Research Object Crate (RO-Crate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
